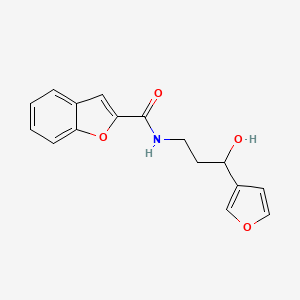

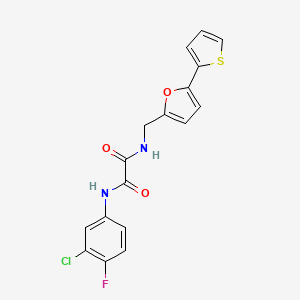

N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide” is a compound that contains furan and benzofuran rings . Furan is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . Benzofuran is a compound that consists of a benzene ring fused to a furan ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would include furan and benzofuran rings, along with a carboxamide group . Furan is a planar five-member heterocyclic ring, and benzofuran is a compound that consists of a benzene ring fused to a furan ring .Scientific Research Applications

Efficient Domino Strategy for Synthesis

A three-component strategy for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones demonstrates the potential for creating diverse chemical structures, including N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide derivatives. This method emphasizes the rapid synthesis under microwave irradiation, showcasing an eco-friendly approach due to the avoidance of tedious workup procedures (Guan‐Hua Ma et al., 2014).

Synthesis for Biological Applications

The total synthesis of (+)-Polyoxin J1, a peptidyl nucleoside antibiotic inhibiting chitin biosynthesis, illustrates the chemical versatility and potential biological relevance of furan-derivatives. This synthesis highlights the role of sugar-derived aldehydes and the furan ring as a masked carboxyl, suggesting a pathway for creating bioactive molecules including benzofuran derivatives (A. Dondoni et al., 1997).

Novel Applications in Electrophilic Reactions

Research into the reaction of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) with secondary enaminones leading to 2-aza-spiro[4,5]decatrienes and 3-amino-benzo[b]furan derivatives opens new avenues for the synthesis of complex organic structures. These findings are particularly relevant for the development of inhibitors with potential biological activities (U. Kucklaender et al., 2011).

Metal-Free Synthesis Approaches

The metal-free, domino, regioselective synthesis of highly substituted 2-carbonyl- and 2-phosphorylfurans demonstrates an efficient method for creating furan derivatives. This approach, utilizing formal [3+2] cycloaddition, underscores the importance of furan derivatives in organic synthesis, potentially applicable to this compound (Wilfried Raimondi et al., 2012).

Microwave-Assisted Synthesis

A microwave-assisted parallel approach to synthesizing benzofuran-2-carboxamide derivatives, known for their anti-inflammatory, analgesic, and antipyretic properties, showcases the practical application of this compound in medicinal chemistry (Yong-Sheng Xie et al., 2014).

Mechanism of Action

Furan derivatives

are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Benzofuran derivatives

also have a broad spectrum of biological activities and are considered promising scaffolds for antimicrobial agents .

properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13(12-6-8-20-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)21-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWUAWMRXOJZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)

![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)

![4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2556370.png)